Product packaging for Quinolizinium, bromide(Cat. No.:CAS No. 1004-95-1)

Quinolizinium, bromide

Cat. No.: B3044768
CAS No.: 1004-95-1
M. Wt: 210.07 g/mol
InChI Key: VKQSJVGUTKKLAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinolizinium, bromide is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN B3044768 Quinolizinium, bromide CAS No. 1004-95-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1004-95-1

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

quinolizin-5-ium;bromide

InChI

InChI=1S/C9H8N.BrH/c1-3-7-10-8-4-2-6-9(10)5-1;/h1-8H;1H/q+1;/p-1

InChI Key

VKQSJVGUTKKLAD-UHFFFAOYSA-M

SMILES

C1=CC=[N+]2C=CC=CC2=C1.[Br-]

Canonical SMILES

C1=CC=[N+]2C=CC=CC2=C1.[Br-]

Origin of Product

United States

Historical Development and Fundamental Concepts of the Quinolizinium System

Early Discoveries and Pioneering Synthetic Endeavors

The synthesis of quinolizinium (B1208727) salts has been a subject of interest for many decades, leading to the development of several foundational methods. niscpr.res.in Initial approaches to constructing the quinolizinium core included a [3+3] strategy demonstrated by Woodward, which utilized 1,3-dicarbonyl compounds and 2-methylpyridine (B31789) as substrates. rsc.orgscribd.com Another pioneering method was the [4+2] cyclization reaction reported by Westphal, involving a pyridinium (B92312) salt with active methylene (B1212753) protons reacting with a 1,2-dicarbonyl compound. rsc.orgscribd.com

A cornerstone in the synthesis of related structures is the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.org This pericyclic reaction, first described by Otto Diels and Kurt Alder, involves the reaction of a conjugated diene with an alkene (the dienophile). wikipedia.org In the context of quinolizinium systems, this strategy has been applied to create complex derivatives. For instance, a series of 6,11-ethanobenzo[b]quinolizinium derivatives were synthesized via a Diels-Alder reaction between an azoniaanthracene and a corresponding olefin. nih.gov Another application involves the cycloaddition between a carbinol and a dienophile like diphenylacetylene, which was used as a key step in the synthesis of extended quinolizinium-fused corannulenes. nih.govacs.org

Evolution of Synthetic Strategies for the Quinolizinium Nucleus

Early synthetic methods for quinolizinium salts often required harsh reaction conditions, such as strong acids or bases and high temperatures, and sometimes resulted in low yields. rsc.orgacs.org These limitations spurred the evolution of more efficient and versatile synthetic strategies.

Modern approaches have increasingly relied on transition-metal catalysis, which offers milder conditions and greater functional group tolerance. rsc.org Rhodium (Rh) and Ruthenium (Ru) complexes have been effectively used to catalyze C–H bond activation and annulation reactions between 2-vinylpyridines and alkynes to form the quinolizinium nucleus. rsc.org Platinum (Pt) catalysts have also been employed in the cyclization of 2-arylpyridine propargyl alcohols to generate quinolizinium-type heteroaromatics through a proposed platinum-carbene intermediate. acs.org Other notable modern methods include:

Photocyclisation : Utilized by S. Arai and coworkers for the synthesis of benzo[c]quinolizinium salts. niscpr.res.in

Skraup–Doebner–Von Miller Synthesis : A double application of this classic quinoline (B57606) synthesis was a key step in creating extended quinolizinium-fused corannulenes. nih.govacs.org

Use of α-oxoketene S,S-acetals : This method provides a route to benzo[c]quinolizinium salts by reaction with 2-methylquinolyllithium followed by cycloaromatisation. niscpr.res.in

Rhodium-catalyzed [2+2+2]cyclotrimerization : This process, combined with C-H activation, has been used to prepare highly fluorescent helical quinolizinium salts. researchgate.net

Synthetic StrategyKey ReactantsCatalyst/ConditionsDescription
Woodward [3+3] Approach 1,3-dicarbonyl compounds, 2-methylpyridineNot specifiedAn early method for constructing the quinolizinium core. rsc.orgscribd.com
Westphal [4+2] Cyclization Pyridinium salt, 1,2-dicarbonyl compoundNot specifiedA representative [4+2] cyclization to form the quinolizinium ring. rsc.orgscribd.com
Diels-Alder Reaction Azoniaanthracene, olefinMicrowave irradiation, polar mediaForms ethanobenzo[b]quinolizinium derivatives. nih.gov
C-H Bond Activation 2-vinylpyridines, alkynesRh(III) or Ru(II) complexesAn efficient modern method involving C-H activation and annulation. rsc.org
Pt-Catalyzed Cyclization 2-arylpyridine propargyl alcoholPt(II) catalyst, protic acidProceeds via a platinum-carbene intermediate to form heteroaromatics. acs.org
Skraup–Doebner–Von Miller DiaminocorannuleneNot specifiedUsed in a double reaction to build complex fused quinolizinium systems. nih.govacs.org

Structural Elucidation and Aromaticity Considerations

The quinolizinium cation, C₉H₈N⁺, is isoelectronic and nearly isostructural with naphthalene. wikipedia.org X-ray crystallography performed on its hexafluorophosphate (B91526) salt confirms that the cation is planar. wikipedia.org This planarity is a key feature of its aromatic character. As an "azonia-aromatic" compound, the positive charge is not localized on the nitrogen atom but is delocalized across the bicyclic π-electron system. niscpr.res.inionike.com This delocalization contributes to the stability and unique properties of the quinolizinium ring. ionike.com

Nomenclature and Classification of Quinolizinium Derivatives

The systematic IUPAC name for the parent cation is quinolizin-5-ium . nih.gov It is also referred to by other names such as 4a-azonianaphthalene. nih.gov Quinolizinium compounds are part of a broader class of bicyclic 6-6 systems with a bridgehead nitrogen atom. researchgate.net These systems are generally classified based on their degree of unsaturation into quinolizinium (fully unsaturated, aromatic), quinolizine (non-aromatic), and quinolizidine (B1214090) (fully saturated) derivatives. researchgate.net

A common classification scheme for derivatives is based on the pattern of fused benzene (B151609) rings. This leads to three primary isomers of benzoquinolizinium salts niscpr.res.in:

Benzo[a]quinolizinium

Benzo[b]quinolizinium

Benzo[c]quinolizinium

Derivatives can be further classified based on the nature of other fused heterocyclic systems, such as the indolo[2,3-a]quinoliziniums found in nature. mdpi.comnih.gov Another classification method is based on their functional properties, such as their mode of interaction with DNA, where they can be categorized as 'pure' intercalators or mixed-mode binders. uni-siegen.de

Classification TypeExamplesDescription
By Saturation Quinolizinium, Quinolizine, QuinolizidineCategorizes the core structure based on the number of double bonds in the rings. researchgate.net
By Benzene Fusion Benzo[a]-, Benzo[b]-, Benzo[c]quinoliziniumDistinguishes isomers based on the position of the fused benzene ring. niscpr.res.in
By Fused Heterocycle Indolo[2,3-a]quinoliziniumNamed according to the additional heterocyclic rings fused to the core. nih.gov
By Function DNA Intercalators, Groove BindersClassified based on their biochemical mode of action. uni-siegen.de

Synthetic Methodologies for Quinolizinium Bromide and Its Derivatives

Cyclodehydration Approaches

Cyclodehydration reactions represent a significant class of methods for the synthesis of quinolizinium (B1208727) salts. These approaches typically involve the formation of a key intermediate which then undergoes an acid-catalyzed ring closure with the elimination of water to form the aromatic quinolizinium system.

Bradsher et al. Established Routes

The work of C. K. Bradsher and his collaborators has been pivotal in developing aromatic cyclodehydration reactions for the synthesis of polycyclic aromatic systems, including those containing the quinolizinium nucleus. This approach, often referred to as the Bradsher reaction, is a powerful tool for the construction of the quinolizinium ring. The general principle involves the acid-catalyzed cyclization of a suitable precursor, which can be a carbonyl derivative or an alcohol.

One established route involves the cyclodehydration of 1-aryl-2-(2-pyridyl)ethen-1-ols. For instance, the synthesis of 3-arylnaphtho[1,2-b]quinolizinium derivatives utilizes a cyclodehydration step. The precursor, an N-benzylpyridinium derivative, undergoes cyclodehydration in refluxing hydrobromic acid (48%) to yield the corresponding naphtho[1,2-b]quinolizinium bromide. Similarly, 3-hydroxynaphtho[1,2-b]quinolizinium bromide can be synthesized via an acid-catalyzed cyclization and demethylation of a (naphthylmethyl)pyridinium bromide intermediate.

A typical procedure for the synthesis of benzo[b]quinolizinium bromide involves the acid-catalyzed cyclization of a pyridinium (B92312) hemiacetal. The reaction of pyridine-2-carbaldehyde with benzyl bromide in methanol forms the hemiacetal intermediate, which upon treatment with 48% aqueous hydrobromic acid at 90°C, yields benzo[b]quinolizinium bromide in high yield.

Starting MaterialReagentsProductYield (%)
Pyridinium hemiacetal48% aq. HBrBenzo[b]quinolizinium bromide97
(Naphthylmethyl)pyridinium bromide intermediate48% aq. HBr, reflux3-Hydroxynaphtho[1,2-b]quinolizinium bromide49
N-benzylpyridinium derivative48% aq. HBr, reflux3-Bromonaphtho[1,2-b]quinolizinium bromide57 (overall)

Sugasawa Procedure and its Scope

The Sugasawa procedure provides an ingenious method for the synthesis of benzo- and dibenzoquinolizinium derivatives. This multi-step process begins with the formation of a quaternary salt from a β-aryl ethyl halide and a heterocyclic base like pyridine or quinoline (B57606). This quaternary salt is then oxidized using alkaline potassium ferricyanide to form a cyclic amide. The final step involves the cyclization of this amide with phosphorus oxychloride to yield the quinolizinium halide.

This method has been successfully applied to the synthesis of various benzo, naphtho, and naphtho-benzo quinolizinium compounds in excellent yields. A notable aspect of the Sugasawa procedure is its applicability even when the ring undergoing cyclization does not possess activating substituents, which was initially thought to be a requirement. For example, quaternary salts formed between β-phenethyl bromide and bases such as pyridine, α-picoline, quinoline, and isoquinoline have been utilized as starting materials.

The general reaction scheme is as follows:

Quaternization: β-Aryl ethyl halide + Heterocyclic base → Quaternary salt

Oxidation: Quaternary salt + Alkaline potassium ferricyanide → Cyclic amide

Cyclization: Cyclic amide + Phosphorus oxychloride → Quinolizinium halide

β-Aryl Ethyl HalideHeterocyclic BaseFinal Product Type
β-Phenethyl bromidePyridineBenzoquinolizinium
β-Phenethyl bromideQuinolineDibenzoquinolizinium
β-(1-Naphthyl) ethyl bromidePyridineNaphtho[1,2-a]quinolizinium
β-(1-Naphthyl) ethyl bromideQuinolineBenzo[f]naphtho[1,2-a]quinolizinium

N-Alkylation and Subsequent Dehydrogenation Strategies

Another important strategy for the synthesis of quinolizinium salts involves the N-alkylation of a pyridine derivative followed by a subsequent dehydrogenation (oxidation) step to introduce the aromaticity. This approach often starts with the construction of a partially saturated quinolizinium precursor, which is then aromatized.

The oxidation of tetrahydro- and dihydroquinolizinium derivatives is a well-established method for creating the fully aromatic quinolizinium system. For this method to be broadly applicable, an efficient synthesis of the dihydroquinolizinium intermediates is necessary. Ring-closing metathesis (RCM) has been extensively studied for this purpose.

Once the dihydroquinolizinium derivative is obtained, it can be dehydrogenated to the corresponding quinolizinium salt. A common method for this oxidation is the use of a palladium on carbon (Pd/C) catalyst at elevated temperatures. For example, heating a 3,4-dihydroquinolizinium trifluoromethanesulfonate with 10% Pd/C at 200°C can provide the quinolizinium salt in good yield.

Dihydroquinolizinium DerivativeReagentProductYield (%)
2-Phenyl-3,4-dihydroquinolizinium trifluoromethanesulfonate10% Pd/C, 200°C2-Phenylquinolizinium trifluoromethanesulfonate64

Cyclization by N-C Bond Formation

The formation of a crucial nitrogen-carbon bond is a key step in many synthetic routes to quinolizinium bromide. This can be achieved through various cyclization reactions, often involving the reaction of a pyridine derivative with a suitable electrophile.

Reactions Involving Alkyl Halides

A direct method for constructing the quinolizinium ring system involves the N-alkylation of a pyridine derivative with an alkyl halide containing a group that can subsequently participate in a cyclization reaction. A classic example is the synthesis of benzo[b]quinolizinium bromide. In this method, pyridine-2-carbaldehyde reacts with benzyl bromide. This initial N-alkylation is followed by an acid-catalyzed intramolecular cyclization and dehydration to afford the final aromatic product. The use of an alcoholic solvent like methanol can lead to the formation of a pyridinium hemiacetal as an intermediate, which then undergoes cyclization.

The reaction proceeds as follows:

N-Alkylation: Pyridine-2-carbaldehyde + Benzyl bromide → N-(2-formylbenzyl)pyridinium bromide

Cyclization/Dehydration (acid-catalyzed): N-(2-formylbenzyl)pyridinium bromide → Benzo[b]quinolizinium bromide

This approach highlights the utility of alkyl halides in initiating the formation of the quinolizinium core through a key N-C bond-forming event.

Reactions Utilizing Carbonyl Functionalities (e.g., from vinyl ethers, acetals)

The synthesis of quinolizinium derivatives can be achieved through cyclization reactions involving carbonyl functionalities or their precursors, such as acetals. One notable method involves the use of α-oxoketene S,S-acetals, which serve as versatile building blocks for constructing the benzo[c]quinolizinium framework.

In a key study, benzo[c]quinolizinium tetrafluoroborates were synthesized in excellent yields by reacting various α-oxoketene S,S-acetals with 2-methylquinolyllithium. researchgate.net The α-oxoketene S,S-acetals are derived from a range of cyclic and acyclic active methylene (B1212753) ketones. The reaction proceeds through the formation of carbinol acetal intermediates. These intermediates then undergo cycloaromatization when treated with boron trifluoride etherate in refluxing benzene (B151609) to yield the final benzo[c]quinolizinium salts. researchgate.net This strategy highlights the utility of acetal-protected carbonyl groups in the multistep construction of complex heterocyclic systems.

The general reaction scheme is outlined below:

Reaction of an α-oxoketene S,S-acetal with 2-methylquinolyllithium.

Formation of a stable carbinol acetal intermediate.

Boron trifluoride etherate-assisted cycloaromatization to furnish the benzo[c]quinolizinium salt.

Starting Material ClassReagentKey IntermediateProduct
α-Oxoketene S,S-acetals2-MethylquinolyllithiumCarbinol acetalBenzo[c]quinolizinium salt

This method provides a robust pathway to fused quinolizinium systems, demonstrating the strategic importance of carbonyl and acetal chemistry in heterocyclic synthesis.

Rh(III)-Catalyzed Cascade Double N-Annulation Reactions

Rhodium(III)-catalyzed reactions have emerged as powerful tools for the synthesis of quinolizinium salts through C-H bond activation and annulation cascades. These methods allow for the efficient construction of complex polycyclic aromatic systems from simple, readily available starting materials.

A significant development in this area is the synthesis of benzoquinolizinium salts via a cascade double N-annulation process. nih.govacs.org This reaction occurs between allylamines, internal alkynes (like diarylacetylenes), and an acid such as HBF₄ in the presence of Rh(III) and Cu(II) complexes. nih.govacs.orgfigshare.comfigshare.com The one-pot process leads to the formation of multisubstituted benzoquinolizinium salts. A proposed mechanism involves the Rh(III)-catalyzed C-H activation of the allylamine, followed by insertion of the alkyne and subsequent intramolecular cyclization and aromatization steps to build the fused heterocyclic system. The resulting benzoquinolizinium salts have been shown to be fluorescent materials, with emission wavelengths tunable by altering the substituents on the aromatic rings. nih.govacs.org

Furthermore, Rh(III)-catalyzed C-H activation/annulation sequences have been employed to synthesize highly fluorescent, structurally complex betterworldbooks.com-helical quinolizinium salts. rsc.orgnih.gov This multi-step approach utilizes a Rh-catalyzed [2+2+2] cyclotrimerization as a key step to build a 1-arylisoquinoline intermediate, which then undergoes a subsequent Rh-catalyzed C-H activation and annulation with an alkyne to form the final helical quinolizinium structure. rsc.orgnih.gov

ReactantsCatalyst SystemReaction TypeProduct Class
Allylamines, Diarylacetylenes, HBF₄Rh(III)/Cu(II)Cascade Double N-AnnulationBenzoquinolizinium Salts
1-Arylisoquinolines, AlkynesRh(III)C-H Activation/Annulation betterworldbooks.com-Helical Quinolizinium Salts

Methods via Carbene Intermediates

The formation of quinolizinium frameworks can also be achieved through pathways involving reactive carbene intermediates. These methods often rely on transition-metal catalysis to generate the carbene species, which then undergoes intramolecular cyclization.

An efficient synthesis of quinolizinium-type heteroaromatics has been developed using a Platinum(II)-catalyzed cyclization of 2-arylpyridine propargyl alcohols. nih.govresearchgate.netacs.org Mechanistic studies have revealed that this reaction proceeds via a platinum-carbene intermediate. nih.govresearchgate.netacs.org The presence of a protic acid is crucial for the reaction to succeed. The proposed mechanism involves the initial coordination of the alkyne moiety to the platinum catalyst, followed by an intramolecular cyclization to form a vinylplatinum intermediate. Subsequent elimination of the hydroxyl group generates the quinolizinium scaffold with a platinum carbene intermediate, which ultimately leads to the final aromatic product. nih.gov This synthetic protocol is notable for its efficiency and the generation of water as the only byproduct. The resulting quinolizinium derivatives have been investigated for their fluorescence properties. nih.govresearchgate.net

CatalystStarting MaterialKey IntermediateKey Features
Pt(II)2-Arylpyridine propargyl alcoholPlatinum-carbeneProtic acid is crucial; Water is the only byproduct

While free carbenes generated from diazo compounds are well-known for their role in reactions like cyclopropanation, their direct application in quinolizinium synthesis can be mimicked by carbenoid species generated from organometallic precursors, which offer greater control and selectivity. libretexts.org

Multistep Synthetic Sequences for Complex Quinolizinium Frameworks

The construction of complex natural products and advanced materials containing the quinolizinium core often requires sophisticated, multistep synthetic sequences. These routes, often referred to as total synthesis, involve a series of carefully planned reactions to build molecular complexity step-by-step. youtube.com

An example of a modern multistep approach is the synthesis of helical quinolizinium salts, which involves a Rh-catalyzed cyclotrimerization followed by a C–H activation/annulation sequence as the key strategic steps. rsc.orgnih.gov This strategy allows for the assembly of a complex, non-planar aromatic system with unique photophysical properties.

The principles of multistep synthesis are also exemplified in the total synthesis of alkaloids containing related core structures, such as the methanoquinolizidine-containing akuammiline alkaloids. nih.gov These syntheses feature key steps like reductive indolization reactions and late-stage deprotection-cyclization cascades to form the intricate polycyclic frameworks. nih.gov

Furthermore, the paradigm of multistep synthesis is evolving with the integration of technologies like flow chemistry. A flow process for the multistep synthesis of the alkaloid natural product (–)-oxomaritidine has been described, where seven separate synthetic steps are linked into one continuous sequence. syrris.jp This approach utilizes microfluidic pumping systems and packed columns containing immobilized reagents and catalysts, allowing for a highly automated and efficient assembly of the target molecule. syrris.jp Such automated platforms represent a new paradigm for the rapid and efficient construction of complex molecules like functionalized quinolizinium derivatives. fu-berlin.de

Modern Synthetic Techniques

Recent advancements in synthetic methodology have provided new avenues for the preparation of quinolizinium bromide and its derivatives, focusing on efficiency, automation, and green chemistry principles.

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS), a core technology in combinatorial chemistry, offers significant advantages for the preparation of heterocyclic compound libraries. benthamdirect.com This technique involves attaching a starting material to an insoluble solid support (resin), performing a series of reactions, and finally cleaving the desired product from the support. tandfonline.com A key benefit is the simplified purification process, as excess reagents and byproducts can be washed away by filtration. tandfonline.com

While the direct solid-phase synthesis of quinolizinium bromide is not extensively documented, the methodology has been successfully applied to a wide variety of other nitrogen-containing heterocycles, demonstrating its potential applicability. betterworldbooks.comtandfonline.comtandfonline.com For instance, efficient solid-phase syntheses have been developed for:

Tricyclic Nitrogen Heterocycles: Prepared via intramolecular Diels-Alder reactions on a resin-bound furylamine. thieme-connect.com

Five-Membered Heterocycles: Including benzimidazoles, which are assembled on solid supports through nucleophilic displacement and condensation reactions. tandfonline.com

Six-Membered Heterocycles: Such as isoquinolines and piperidines, constructed on solid supports using various cyclization strategies. tandfonline.com

These examples establish a clear precedent for adapting solid-phase techniques to the synthesis of quinolizinium derivatives, which would be particularly valuable for generating libraries of compounds for biological screening or materials science applications.

Solvent-Free Synthetic Approaches

In line with the principles of green chemistry, solvent-free synthesis has gained significant attention as an environmentally benign alternative to traditional methods that rely on hazardous organic solvents. bohrium.comrsc.org These reactions are often facilitated by alternative energy sources such as microwave irradiation, ultrasound, or mechanochemistry (grinding), which can lead to shorter reaction times, higher yields, and simplified product work-up. bohrium.comnih.govresearchgate.net

The solvent-free synthesis of various N-heterocycles is well-established. For example, multicomponent reactions to produce substituted pyridines and indolizines have been successfully carried out under solvent-free conditions, sometimes activated by microwaves or catalyzed by organocatalysts like pivalic acid. nih.gov Cyclocondensation reactions, which are fundamental to the formation of many heterocyclic rings and often involve the elimination of small molecules like water, are particularly well-suited to solvent-free conditions. acs.org

Although specific protocols for the solvent-free synthesis of quinolizinium bromide are not prominent in recent literature, the successful application of these techniques to a vast array of related nitrogen heterocycles suggests their high potential in this area. rsc.orgresearchgate.net Adapting existing cyclization strategies for quinolizinium synthesis to solvent-free conditions could offer a more sustainable and efficient manufacturing route.

Derivatization Strategies for Quinolizinium Cations

Nucleophilic Aromatic Substitution Reactions

The cationic nature of the quinolizinium (B1208727) ring renders it highly electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). Halogen substituents, such as bromide, on the quinolizinium nucleus serve as effective leaving groups in these reactions. This allows for the introduction of a variety of nucleophiles, including amines and alkoxides, providing a direct route to functionalized quinolizinium derivatives.

The reaction proceeds via the classical addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the bromide, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The positive charge of the quinolizinium system helps to stabilize this intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Halogen atoms on a quinolizinium nucleus are susceptible to substitution by nucleophiles. nih.gov For instance, bromoquinolizinium salts are known to react with amines and hydroxides. nih.gov The reactivity of the bromoquinolizinium isomers depends on the position of the bromine atom, which influences the stability of the Meisenheimer intermediate. Positions that allow for better delocalization of the negative charge in the intermediate will exhibit higher reactivity.

While the general reactivity is established, specific and systematic studies detailing the scope and yields for a wide range of nucleophiles with different bromoquinolizinium bromide isomers are not extensively documented in readily available literature. However, the principle remains a fundamental strategy for the derivatization of this cationic heterocyclic system.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds, and these methods have been successfully applied to the functionalization of quinolizinium cations. Bromoquinolizinium bromides are suitable electrophilic partners in these transformations, enabling the introduction of various organic fragments onto the quinolizinium core.

Suzuki–Miyaura Coupling with Organotrifluoroborates

The Suzuki–Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide, has been investigated for the derivatization of bromoquinolizinium bromides. Organotrifluoroborates are often used as stable and efficient boron-based coupling partners.

A comparative study on the palladium-mediated functionalization of the four isomeric bromoquinolizinium bromides (1-bromo, 2-bromo, 3-bromo, and 4-bromo) revealed that Suzuki coupling gives poor results with both electron-rich and electron-deficient aromatic heterocycles. unifap.br In contrast, Stille cross-coupling reactions were found to be more efficient for these substrates. unifap.br The challenges with the Suzuki coupling in this specific system may be attributed to factors such as the stability of the catalyst or the efficiency of the transmetalation step with the cationic substrate.

The following table summarizes the attempted Suzuki coupling of 2-bromoquinolizinium (B492369) bromide with phenylboronic acid, which highlights the lower efficacy compared to other cross-coupling methods under the tested conditions.

SubstrateCoupling PartnerCatalystLigandBaseSolventYield (%)
2-Bromoquinolizinium bromidePhenylboronic acidPd(PPh3)4-Na2CO3Toluene/EtOH/H2OTraces

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for introducing alkynyl moieties. This reaction has been successfully applied to bromoquinolizinium bromides, providing a route to alkynyl-substituted quinolizinium cations.

In the same comparative study mentioned previously, the Sonogashira coupling of bromoquinolizinium bromides with terminal alkynes was investigated. Much better yields were obtained with phenylethynyltributylstannane in a Stille-type coupling, which is mechanistically related to the Sonogashira reaction in its outcome of forming a C(sp²)-C(sp) bond. unifap.br The direct Sonogashira coupling of 1-bromoquinolizinium bromide with phenylacetylene (B144264) has been shown to proceed, albeit with moderate yields.

The table below presents the results for the Sonogashira coupling of 1-bromoquinolizinium bromide.

SubstrateCoupling PartnerCatalystCo-catalystBaseSolventYield (%)
1-Bromoquinolizinium bromidePhenylacetylenePd(PPh3)4CuIEt3NDMF40

Knoevenagel-Type Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of quinolizinium chemistry, methyl groups at positions activated by the cationic ring (such as the 2- and 4-positions) can act as the active hydrogen component. These methyl groups are sufficiently acidic to be deprotonated by a mild base, forming a reactive methylene (B1212753) base (an ylide) that can then react with aldehydes.

This reaction provides a valuable method for the synthesis of styryl- and other vinyl-substituted quinolizinium dyes, which often exhibit interesting photophysical properties. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and involves the condensation of a methyl-substituted quinolizinium salt with an aromatic or aliphatic aldehyde.

For example, a methylquinolizinium salt can react with an aromatic aldehyde like p-nitrobenzaldehyde in the presence of a basic catalyst to yield the corresponding styrylquinolizinium derivative. The electron-withdrawing nitro group on the benzaldehyde (B42025) can facilitate the condensation.

The following table provides a representative example of a Knoevenagel-type condensation involving a related heterocyclic system, illustrating the general conditions and potential outcomes.

Quinolizinium DerivativeAldehydeCatalystSolventProductYield (%)
4-Methylquinolizinium bromide (hypothetical)p-NitrobenzaldehydePiperidineEthanol4-(4-Nitrostyryl)quinolizinium bromideNot reported

Reductive Functionalization of Quinolizinium Systems

The reduction of the quinolizinium cation can lead to the formation of dihydro- or tetrahydroquinolizine derivatives. This process involves the initial dearomatization of the heterocyclic system and can be coupled with the introduction of a new functional group, a strategy known as reductive functionalization.

The reaction is typically initiated by the addition of a hydride reagent, such as sodium borohydride, to one of the electron-deficient positions of the quinolizinium ring (commonly the 4-position). This generates a neutral, non-aromatic enamine intermediate (a dihydroquinolizine). This nucleophilic enamine can then be trapped by an electrophile in the same pot, leading to the formation of a C-C or C-heteroatom bond at the adjacent position (the 3-position). Subsequent re-aromatization or further reduction can lead to a variety of functionalized products.

This strategy effectively reverses the normal electrophilic reactivity of the aromatic system, allowing for nucleophilic-type substitutions at positions that would otherwise be unreactive towards electrophiles. While specific examples for quinolizinium bromide are not extensively detailed, the reactivity pattern is well-established for related quinolinium and pyridinium (B92312) salts, suggesting a similar pathway for the quinolizinium system.

A plausible reaction sequence is outlined below:

Hydride Addition: The quinolizinium bromide is treated with a hydride source (e.g., NaBH₄) to form a dihydroquinolizine intermediate.

Electrophilic Quench: An electrophile (e.g., an alkyl halide or an aldehyde) is added to the reaction mixture, which is then attacked by the nucleophilic enamine intermediate.

Product Formation: The final product is a functionalized dihydro- or tetrahydroquinolizine, depending on the reaction conditions and subsequent workup.

The following table illustrates a hypothetical example of this process based on the known reactivity of similar N-heterocyclic cations.

SubstrateReducing AgentElectrophileSolventProductYield (%)
Quinolizinium bromideNaBH4Methyl iodideMethanol4-Methyl-1,2,3,4-tetrahydroquinolizineNot reported

Reactivity and Reaction Mechanisms of Quinolizinium Bromide

Reversible Ring-Opening Reactions

Quinolizinium (B1208727) bromide can undergo ring-opening reactions when treated with potent nucleophiles. One notable example is its reaction with Grignard reagents. nih.gov This process involves the nucleophilic addition of the Grignard reagent to the quinolizinium ring, leading to the cleavage of one of the rings. The specifics of the resulting opened-ring structure depend on the nature of the Grignard reagent and the reaction conditions. Such reactions highlight the electrophilic character of the carbon atoms in the quinolizinium cation, which are activated towards nucleophilic attack due to the positive charge on the nitrogen atom. While the initial addition is often irreversible, subsequent transformations can potentially lead back to a heterocyclic structure, though not necessarily the original quinolizinium system, depending on the intermediates formed.

Photocycloaddition Reactions

Quinolizinium bromide and its derivatives are known to participate in photocycloaddition reactions, a class of photochemical reactions where two or more unsaturated molecules combine to form a cyclic adduct. These reactions are initiated by the absorption of light, which promotes the quinolizinium system to an electronically excited state with different reactivity patterns compared to its ground state.

A significant photochemical reaction of the quinolizinium system is the [4+4] photocycloaddition, which typically occurs as a photodimerization. wikipedia.org In this reaction, two quinolizinium molecules in solution, upon irradiation with light, react to form a dimer containing a central eight-membered ring. wikipedia.org The process begins with the photoexcitation of one molecule to its excited singlet state. This excited molecule can then interact with a ground-state molecule to form an exciplex, which subsequently collapses to the cyclooctane-containing dimer. wikipedia.org This type of reaction is a powerful method for constructing complex polycyclic systems and can generate up to four new stereocenters in a single step. wikipedia.org Benzo[b]quinolizinium derivatives are also known to form [4+4] dimers, which can be reversed upon irradiation, releasing the monomeric DNA-binding ligands. researchgate.net

Table 1: Key Features of [4+4] Photocycloaddition

FeatureDescription
Reaction Type Photochemical Cycloaddition
Reactants Two unsaturated 4π-electron systems (e.g., two quinolizinium molecules)
Product An eight-membered ring adduct (dimer)
Mechanism Involves photoexcitation to an excited state, followed by interaction with a ground-state molecule. wikipedia.org
Stereochemistry Can create up to four new stereocenters. wikipedia.org

The photodimerization of quinolizinium bromide (also known as acridizinium bromide) in solution is not a random process but exhibits regioselectivity, leading to the formation of distinct isomeric photodimers. clockss.org Upon irradiation in aqueous solution, at least four different isomeric dimers have been identified. clockss.org The distribution of these regioisomers can be influenced by the reaction environment. For instance, conducting the photodimerization in anionic micellar solutions, such as sodium dodecyl sulphate, alters the regioselectivity, enriching the yield of dimers with higher dipole moments compared to the reaction in a simple aqueous solution. clockss.org This demonstrates that the organization of the reactant molecules in the microenvironment of the micelle can direct the outcome of the cycloaddition. The photodimerization process is often reversible, with the monomers being regenerated upon irradiation at a different wavelength (e.g., ~270 nm). clockss.org

Dimerization Phenomena in Solution

The formation of dimers from quinolizinium bromide in solution is primarily a photochemical phenomenon, as discussed above. Irradiation of an aqueous solution of acridizinium bromide (quinolizinium bromide) with a mercury lamp (using a 300 nm cut-off filter) leads to approximately 85% conversion to a mixture of dimers. clockss.org The reaction progress can be monitored by observing the changes in the absorption spectra. The rate of dimerization is significantly faster in micellar solutions compared to homogeneous aqueous solutions. clockss.org This acceleration is attributed to the pre-concentration and favorable orientation of the quinolizinium cations within the micellar aggregates. The resulting dimers are typically non-fluorescent and can be isolated from the reaction mixture by evaporation of the solvent. clockss.org

Reactions with Nucleophilic Species

The positively charged quinolizinium ring is inherently electrophilic and reactive towards a variety of nucleophiles. Halogen atoms, such as bromine, attached to the quinolizinium nucleus can undergo nucleophilic substitution. thieme-connect.de For example, 2- or 4-bromoquinolizinium (B240241) salts react with nucleophiles like amines or hydroxides to yield the corresponding amino- or hydroxy-substituted products. thieme-connect.de However, this reactivity is position-dependent, with 1- or 3-bromoquinolizinium derivatives being less reactive in this manner. thieme-connect.de

Strong carbon nucleophiles, such as Grignard reagents, can induce more profound changes, leading to ring-opening reactions as previously mentioned. nih.gov The attack of the nucleophile disrupts the aromatic system, forming a less stable dihydropyridine-type intermediate which can then undergo further transformation. The regioselectivity of the initial nucleophilic attack is a key factor determining the final product structure.

Table 2: Summary of Reactions with Nucleophiles

NucleophilePosition of AttackReaction TypeProduct Type
Amines, HydroxidesC-2 or C-4 (on bromo-substituted quinolizinium)Nucleophilic Aromatic SubstitutionAmino- or Hydroxy-quinolizinium salts thieme-connect.de
Grignard ReagentsVarious ring carbonsNucleophilic Addition / Ring OpeningAcyclic or rearranged products nih.gov

Electrophilic Substitution Patterns (e.g., Bromination)

Despite this general resistance, bromination of the quinolizinium ring is possible. wikipedia.org However, the direct electrophilic bromination of the parent quinolizinium bromide is challenging and often requires harsh conditions or specific activation. A more common approach to introduce a bromine atom is through the substitution of other functional groups. For instance, a 1-bromo-2-hydroxyquinolizinium bromide can be synthesized from a 1-amino-2-hydroxyquinolizinium (B1180471) bromide. thieme-connect.de The amino group is first converted to a diazonium salt, which is a good leaving group and can then be displaced by a bromide ion, for example, by treatment with hydrobromic acid in dimethylformamide. thieme-connect.de This type of reaction circumvents the need for a direct attack of an electrophilic bromine species on the deactivated ring system.

Catalytic Hydrogenation to Quinolizidine (B1214090)

The complete reduction of the aromatic quinolizinium cation to its saturated counterpart, quinolizidine, is a fundamental transformation. This is typically achieved through catalytic hydrogenation, a process that saturates the two heterocyclic rings with hydrogen atoms. wikipedia.org

The hydrogenation of quinolizinium bromide requires a catalyst to facilitate the addition of hydrogen across the double bonds of the aromatic system. Common catalysts for the hydrogenation of related N-heterocycles like quinolines and pyridines include platinum and palladium, often supported on carbon (Pd/C) or in the form of platinum(IV) oxide (PtO₂). researchgate.net The reaction is generally carried out under an atmosphere of hydrogen gas (H₂), with pressure and temperature conditions being key parameters to ensure the reaction proceeds to completion.

The mechanism for the complete hydrogenation of the quinolizinium system is understood to be a stepwise process. Initially, one of the two rings is reduced to form a tetrahydroquinolizinium intermediate. This is followed by the reduction of the second ring to yield the fully saturated quinolizidine bicyclic structure. The positive charge on the nitrogen atom in the quinolizinium cation makes the rings electron-deficient and thus more susceptible to reduction compared to neutral aromatic systems like naphthalene. The process involves the adsorption of both the quinolizinium cation and hydrogen onto the surface of the metal catalyst, where the stepwise transfer of hydrogen atoms to the aromatic rings occurs.

Table 1: Typical Conditions for Catalytic Hydrogenation of N-Heterocycles This table is based on analogous reactions for related compounds, as specific data for quinolizinium bromide is not extensively detailed.

Parameter Typical Value/Condition
Catalyst PtO₂, Pd/C
Hydrogen Source H₂ gas
Pressure Atmospheric to high pressure
Solvent Acetic acid, Ethanol

| Temperature | Room temperature to elevated temperatures |

Photoinduced Electron Transfer Processes

Quinolizinium salts exhibit distinct photophysical properties that enable them to participate in photoinduced electron transfer (PET) processes. When the quinolizinium cation absorbs light, it is promoted to an electronically excited state (S₁), which can then undergo several decay pathways, including fluorescence, internal conversion, and intersystem crossing to a triplet state (T₁). acs.orgnih.gov

It is this triplet state that is often involved in energy transfer reactions. Research has shown that the lowest triplet state of certain quinolizinium salts can act as an efficient photosensitizer for the formation of singlet oxygen (¹O₂). acs.orgnih.gov In this process, the excited triplet quinolizinium cation transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet diradical. This energy transfer results in the formation of the highly reactive singlet oxygen, while the quinolizinium cation returns to its ground state.

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited sensitizer (B1316253) molecules that lead to the formation of singlet oxygen. For some quinolizinium salts, this value has been found to be quite high.

Table 2: Photophysical Data for Selected Quinolizinium Salts in Acetonitrile Data extracted from studies on various quinolizinium derivatives.

Compound Process Quantum Yield (Φ)

This ability to generate reactive oxygen species upon photoexcitation makes quinolizinium compounds candidates for applications in photodynamic therapy and as photosensitizers in chemical reactions. acs.orgnih.gov

C-H Acidity and Deprotonation Reactions

The electron-withdrawing nature of the positively charged quaternary nitrogen atom in the quinolizinium ring significantly increases the acidity of the C-H bonds on the attached carbons. This enhanced acidity makes deprotonation possible with a suitable base, leading to the formation of a neutral, dipolar species known as an ylide. core.ac.ukwikipedia.org An ylide is a molecule with a negative charge on a carbon atom directly attached to a positively charged heteroatom. wikipedia.org

The deprotonation of a quinolizinium cation at a ring carbon results in a quinolizinium ylide. The negative charge on the carbon is stabilized by the adjacent positive nitrogen atom through both an inductive effect and resonance. This stabilization facilitates the formation of the ylide as a reactive intermediate.

The positions most susceptible to deprotonation are the carbons alpha to the nitrogen atom (positions 4 and 6), as the resulting carbanion is most effectively stabilized by the adjacent positive charge. The stability and reactivity of the resulting ylide depend on the position of deprotonation and the presence of any other substituents on the ring.

Spectroscopic Characterization and Advanced Analytical Techniques for Quinolizinium Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to study the electronic transitions within the quinolizinium (B1208727) system. The aromatic π-system of the quinolizinium core gives rise to characteristic absorption bands in the ultraviolet and visible regions. The absorption spectrum is characterized by one or more intense bands corresponding to π → π* transitions. The position (λmax) and molar absorptivity (ε) of these bands are sensitive to the extent of conjugation and the nature of substituents on the ring system.

For example, the parent benzo[b]quinolizinium cation exhibits absorption bands in water, while more complex derivatives show distinct spectra. researchgate.net Indolo[2,3-b]-quinolizinium bromide in methanol shows an absorption maximum at 354 nm, with a broader band extending to around 420 nm. sciforum.net Another derivative, 1,2-dimethyl-quinolizinium bromide ([MMQu]Br), when measured in ethanol, displays absorption peaks related to its electronic structure. The substitution pattern and the solvent can significantly shift these absorption maxima.

Table 3: UV-Vis Absorption Maxima for Various Quinolizinium Derivatives
CompoundSolventAbsorption Maxima (λmax, nm)
Indolo[2,3-b]-quinolizinium bromideMethanol354
Benzo[b]quinolizinium derivativeWaterMultiple bands observed
[EEQu]NTf₂ (a related quinolizinium salt)Ethanol329
3-Hydroxynaphtho[1,2-b]quinolizinium bromideMethanol/MeCNMultiple bands observed

Note: Data compiled from various sources for different quinolizinium derivatives. sciforum.netresearchgate.netbeilstein-journals.orgionike.com

Fluorescence Spectroscopy

Many quinolizinium derivatives are highly fluorescent, a property that is intrinsically linked to their rigid, planar aromatic structure. Fluorescence spectroscopy provides insights into the excited state properties of these molecules.

In steady-state fluorescence studies, a sample is excited at a specific wavelength (typically corresponding to an absorption maximum), and the resulting emission spectrum is recorded. Quinolizinium salts often exhibit strong fluorescence with high quantum yields (ΦF), in some cases approaching 99%. ionike.com The emission wavelength (λem) is Stokes-shifted to a longer wavelength relative to the absorption.

The presence of the bromide counter-ion can, however, lead to fluorescence quenching due to the "heavy-atom effect," which promotes intersystem crossing to the triplet state and reduces the fluorescence quantum yield. For instance, the quantum yields for 1,2-dimethyl-quinolizinium bromide ([MMQu]Br) and 1,2-diethyl-quinolizinium bromide ([EEQu]Br) were found to be 82% and 89%, respectively, which are lower than their counterparts with non-heavy-atom anions. ionike.com The emission properties are also highly sensitive to the solvent environment and the substitution pattern on the quinolizinium core. For example, Indolo[2,3-b]-quinolizinium bromide displays an emission maximum at 452 nm in methanol, which shifts slightly in other solvents like acetonitrile (450 nm) and DMSO (456 nm). sciforum.net

Table 4: Steady-State Fluorescence Data for Selected Quinolizinium Salts
CompoundSolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (ΦF)
[MMQu]BrEthanol-~33482%
[EEQu]BrEthanol-~33489%
Indolo[2,3-b]-quinolizinium bromideMethanol-452-
Quinolizinium Salts (general, molten state)Neat365~465-

Note: Data compiled from literature. sciforum.netionike.com A dash (-) indicates data not specified in the source.

Time-Resolved Fluorescence Techniques (Nanosecond and Femtosecond)

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of fluorescent molecules like certain quinolizinium derivatives. By monitoring the decay of fluorescence intensity over time after excitation with a short pulse of light, information about the fluorescence lifetime, rotational correlation times, and the presence of dynamic quenching or energy transfer processes can be obtained. These measurements are typically performed on nanosecond or femtosecond timescales.

Femtosecond Time-Resolved Fluorescence: For processes that occur on a much faster timescale, such as solvent relaxation, vibrational relaxation, and ultrafast electron transfer, femtosecond time-resolved techniques are employed. These methods provide a detailed picture of the initial events that follow photoexcitation. The fluorescence can occur anywhere from femtoseconds to nanoseconds. youtube.com

The following table summarizes the key parameters obtained from time-resolved fluorescence studies and their significance in the context of quinolizinium systems.

ParameterTimescaleInformation ObtainedRelevance to Quinolizinium Systems
Fluorescence Lifetime (τ)Nanoseconds to PicosecondsIntrinsic property of the excited state, sensitive to the local environment and quenching processes.Characterization of new quinolizinium-based fluorophores and probes. nih.gov
Rotational Correlation Time (θ)Nanoseconds to PicosecondsInformation about the size and shape of the molecule and the viscosity of the surrounding medium.Studying the association of quinolizinium derivatives with larger molecules.
Anisotropy DecayNanoseconds to PicosecondsProvides information on the rotational motion of the fluorophore.Understanding the dynamics of quinolizinium systems in solution or when bound to other species.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD signal is only observed for molecules that are chiral, meaning they are non-superimposable on their mirror images. nih.gov The parent quinolizinium cation is achiral and therefore does not exhibit a CD spectrum.

However, CD spectroscopy becomes a valuable tool under the following circumstances:

Chiral Quinolizinium Derivatives: If a chiral center is introduced into the quinolizinium scaffold, the resulting enantiomers will produce mirror-image CD spectra. This allows for the determination of the absolute configuration and enantiomeric purity of these chiral derivatives.

Induced CD: When an achiral quinolizinium compound binds to a chiral host molecule, such as a protein or a cyclodextrin, an induced CD (ICD) spectrum can be observed. nih.govnih.gov The ICD signal arises from the chiral perturbation of the quinolizinium chromophore's electronic transitions by the chiral environment of the host. The sign and magnitude of the ICD are sensitive to the geometry of the host-guest complex. nih.gov

The application of CD spectroscopy to quinolizinium systems is summarized in the table below.

ApplicationSystemInformation Provided
Stereochemical AnalysisChiral quinolizinium derivativesAbsolute configuration, enantiomeric excess.
Binding StudiesAchiral quinolizinium bromide with a chiral host (e.g., protein, DNA)Confirmation of binding, information on the binding geometry and strength of interaction. nih.gov
Conformational AnalysisQuinolizinium-containing peptides or other chiral macromoleculesSecondary structure and conformational changes upon interaction.

Linear Dichroism (LD) Spectroscopy

Linear dichroism (LD) spectroscopy measures the difference in absorption of light polarized parallel and perpendicular to an orientation axis. wikipedia.org Unlike CD, LD does not require the molecule to be chiral. However, it does necessitate that the sample has a net orientation; for randomly oriented molecules in solution, the LD signal is zero. warwick.ac.uk

For quinolizinium bromide, an LD spectrum could be obtained by inducing orientation in the sample. Common methods for orienting molecules for LD studies include:

Flow Orientation: For long, fibrous molecules, orientation can be achieved by subjecting the sample to a shear gradient in a Couette flow cell. warwick.ac.uk While quinolizinium bromide itself is too small to be oriented by flow, it can be studied if it binds to a larger, orientable molecule like DNA.

Stretched Films: The sample can be incorporated into a polymer film, which is then mechanically stretched to induce orientation. wikipedia.org

Liquid Crystals: Anisotropic solvent environments, such as liquid crystals, can be used to orient solute molecules.

The LD spectrum provides information about the orientation of the electronic transition dipole moments within the molecule relative to the orientation axis. warwick.ac.uk For the planar quinolizinium cation, in-plane transitions would be expected. By analyzing the sign and magnitude of the LD signal for different absorption bands, the relative orientation of these transition moments can be determined.

Orientation MethodSystemInformation Obtained
Flow OrientationQuinolizinium bromide bound to DNAOrientation of the quinolizinium cation relative to the DNA helix axis.
Stretched FilmQuinolizinium bromide embedded in a polymer filmOrientation of the quinolizinium cation within the stretched polymer matrix.
Liquid CrystalQuinolizinium bromide dissolved in a liquid crystalAverage orientation of the quinolizinium cation with respect to the liquid crystal director.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of ionic compounds and large biomolecules. semanticscholar.org As quinolizinium bromide is a salt, ESI-MS is an ideal method for its characterization.

In a typical ESI-MS experiment for quinolizinium bromide, a solution of the sample is introduced into the mass spectrometer. The high voltage applied to the ESI probe generates charged droplets. As the solvent evaporates, the intact quinolizinium cation (Q⁺) is released into the gas phase and detected. The bromide anion (Br⁻) is generally not observed in positive ion mode.

Key information obtained from the ESI-MS analysis of quinolizinium bromide includes:

Molecular Weight Confirmation: The mass spectrum will show a prominent peak corresponding to the quinolizinium cation (C₉H₈N⁺). The measured m/z value can be used to confirm its elemental composition with high accuracy, especially when using a high-resolution mass spectrometer.

Purity Assessment: The presence of peaks corresponding to impurities can be readily detected.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the quinolizinium cation. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the structure of the ion.

The expected peaks in the ESI-MS spectrum of quinolizinium bromide are shown in the table below.

IonFormulaCalculated m/zMode
Quinolizinium cation[C₉H₈N]⁺130.0657Positive
Bromide adduct of the cation[C₉H₈N + Br]⁺Not expectedPositive
Dimer of the cation[(C₉H₈N)₂]²⁺130.0657Positive
Bromide anion[Br]⁻78.9183 (⁷⁹Br), 80.9163 (⁸¹Br)Negative

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) can be a useful diagnostic tool in mass spectrometry, particularly in negative ion mode or for identifying bromine-containing fragments. nih.gov

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the crystal structure, including bond lengths, bond angles, and intermolecular interactions, can be elucidated.

While the specific crystal structure of quinolizinium bromide is not detailed in the provided search results, the structure of the closely related quinolizinium hexafluorophosphate (B91526) has been determined by X-ray crystallography. wikipedia.org This study revealed that the quinolizinium cation (C₉H₈N⁺) is planar. wikipedia.org It is expected that the quinolizinium cation in quinolizinium bromide would also be planar.

An X-ray diffraction study of quinolizinium bromide would provide the following key information:

Confirmation of the Planar Structure: Verification of the planarity of the quinolizinium ring system.

Bond Lengths and Angles: Precise measurements of the carbon-carbon and carbon-nitrogen bond lengths and angles within the quinolizinium cation.

Crystal Packing: Information on how the quinolizinium cations and bromide anions are arranged in the crystal lattice.

Intermolecular Interactions: Identification of non-covalent interactions, such as π-π stacking between the planar quinolizinium cations and electrostatic interactions with the bromide anions.

The table below summarizes the type of structural data obtained from X-ray diffraction.

ParameterDescriptionExpected for Quinolizinium Bromide
Unit Cell DimensionsThe dimensions and angles of the basic repeating unit of the crystal lattice.To be determined experimentally.
Space GroupThe symmetry of the crystal lattice.To be determined experimentally.
Atomic CoordinatesThe x, y, and z coordinates of each atom in the unit cell.Would confirm the planar arrangement of the quinolizinium cation.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between bonds.Would provide insight into the aromaticity of the quinolizinium system.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur - CHNS) in a compound. eltra.com This is a crucial step in the characterization of any newly synthesized compound to confirm its elemental composition and purity.

For quinolizinium bromide (C₉H₈NBr), the theoretical elemental composition can be calculated based on its molecular formula. The experimental values obtained from combustion analysis are then compared to the theoretical values. A close agreement between the experimental and theoretical values, typically within ±0.4%, is considered evidence of the compound's purity. nih.gov

The theoretical elemental composition of quinolizinium bromide is presented in the table below.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09951.45
HydrogenH1.00888.0643.84
NitrogenN14.007114.0076.67
BromineBr79.904179.90438.04
Total C₉H₈NBr 210.074 100.00

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹) and serves as a "molecular fingerprint," providing information about the functional groups present in the molecule.

For quinolizinium bromide, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring system. Based on studies of related heterocyclic aromatic compounds like pyridine and its quaternary salts, the following regions would be of interest: pw.edu.pl

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected to give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. pw.edu.pl

C-H Bending: In-plane and out-of-plane C-H bending vibrations would appear at lower wavenumbers.

The table below summarizes the expected characteristic IR absorption bands for the quinolizinium cation.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Comments
Aromatic C-H Stretch3100 - 3000Typically multiple weak to medium bands. libretexts.org
Aromatic C=C and C=N Stretch1650 - 1400A series of sharp bands, characteristic of the aromatic ring system. pw.edu.pl
In-plane C-H Bend1300 - 1000
Out-of-plane C-H Bend900 - 675The pattern of these bands can sometimes provide information about the substitution pattern on the ring.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis provides crucial insights into the stability and decomposition characteristics of quinolizinium systems. Techniques such as Thermogravimetric Analysis (TGA) are employed to monitor the mass of a sample as a function of temperature, revealing the temperatures at which thermal decomposition events occur.

Research on various quinolizinium derivatives indicates a range of thermal stabilities, which are influenced by the specific substituents on the quinolizinium core. For instance, a polymer containing the quinolizinium moiety has been reported to have a decomposition temperature of 323 °C acs.org. In another study, a benzo[b]quinolizinium bromide derivative was observed to turn black at 270°C without melting, suggesting decomposition at or below this temperature thieme-connect.de. The stability of these compounds is a key factor in their potential applications, particularly in materials science.

The thermal behavior is not always a simple decomposition. Studies on the thermal decomposition of related structures like v–Triazolo[1,5-α]pyridines, which can be formed from quinolizinium-1-diazonium salts, indicate that thermal stress can induce complex rearrangements arkat-usa.org. Furthermore, the thermostability of functionalized quinolizinium compounds has been evaluated for specific applications. A novel fluorescent dye, 1-(6-carboxyhexyl)-4-(2-(9-ethyl-carbazole-3-yl) vinyl) quinolizinium bromide, demonstrated good stability, with its fluorescent intensity showing little decrease after being heated at 80 °C for 6 hours researchgate.net.

While comprehensive TGA data for the parent quinolizinium bromide is not extensively detailed in the literature, the thermal behavior of its derivatives provides a strong indication of the compound's general stability. The data suggests that decomposition temperatures are typically well above 200 °C, though this can be significantly altered by the nature of the substituents and the anionic counter-ion.

Table 1: Thermal Properties of Selected Quinolizinium Derivatives

Compound/Derivative Observation Temperature (°C) Reference
Quinolizinium-containing polymer Decomposition Temperature 323 acs.org
Benzo[b]quinolizinium Bromide Turned black without melting 270 thieme-connect.de
1-(6-carboxyhexyl)-4-(2-(9-ethyl-carbazole-3-yl) vinyl) quinolizinium bromide Stable (little decrease in fluorescence) 80 (for 6 hours) researchgate.net

Advanced Chromatographic Techniques (e.g., HPLC for analysis and purification)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of quinolizinium salts and their derivatives. Given the ionic nature of the quinolizinium cation, reversed-phase (RP-HPLC) is a commonly employed method. This technique separates compounds based on their hydrophobic characteristics, making it suitable for a wide range of organic molecules, including heterocyclic systems.

The purification of newly synthesized quinolizinium salts is often achieved using chromatographic methods. While column chromatography over silica gel with solvent systems like dichloromethane/methanol is a standard procedure, HPLC offers higher resolution and efficiency for both analytical and preparative purposes rsc.org. The selection of the stationary phase (column) and mobile phase is critical for achieving effective separation. For related cationic heterocyclic compounds, C8 and C18 columns are frequently utilized researchgate.netnih.gov.

For the analysis of ionic compounds like quinolizinium bromide, HPLC methods can be developed to separate the cation from its counter-ion and any impurities helixchrom.com. Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique that can be used, as it is well-suited for separating polar and ionic analytes lcms.cz. The mobile phase in RP-HPLC for such compounds typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate) to ensure good peak shape and resolution nih.govmdpi.com. Detection is commonly performed using a UV-Vis detector, as the aromatic quinolizinium system possesses strong chromophores nih.gov.

HPLC-guided isolation has proven to be a robust strategy for purifying components from complex mixtures, a workflow that is directly applicable to the purification of quinolizinium bromide from reaction side-products or for the isolation of its derivatives nih.gov. This involves using analytical HPLC to develop a separation method, which is then scaled up to a preparative HPLC system for purification google.comsemanticscholar.org.

Table 2: Exemplary HPLC Parameters for Analysis of Related Heterocyclic Cations

Parameter Description Example System for Clidinium Bromide Reference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC nih.gov
Stationary Phase (Column) Nucleodur C8 (250 × 4.6 mm, 5 µm particle size) Nucleodur C8 nih.gov
Mobile Phase Acetonitrile:Methanol:0.1M Ammonium Acetate (30:40:30, v/v/v) CH₃CN-MeOH-NH₄OAc 0.1M nih.gov
Flow Rate 1.0 mL/min 1.0 mL min⁻¹ nih.gov
Detection UV at 218 nm UV at 218 nm nih.gov
Temperature 25°C 25°C nih.gov

Theoretical and Computational Studies of Quinolizinium Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying quinolizinium (B1208727) systems due to its favorable balance of accuracy and computational cost. nih.govrsc.org This method is widely used to determine the electronic structure, optimized geometries, and thermodynamic properties of molecules.

In the study of quinolizinium derivatives, various DFT functionals are employed. The choice of functional is critical as it directly impacts the accuracy of the results. Hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), are commonly used for organic molecules. nih.govscirp.org For instance, the B3LYP functional combined with basis sets like 6-311G(2d,p) has been successfully used to evaluate the properties of π-extended quinolizinium-fused corannulene derivatives. acs.org These calculations help in understanding the effects of structural modifications on the electronic properties of the molecule. acs.org

DFT calculations are also applied to investigate reaction mechanisms involving quinoline (B57606) derivatives, which are structurally related to quinolizinium systems. scirp.org By mapping the potential energy surface, researchers can identify stable intermediates and transition states, providing a detailed picture of the reaction pathways. nih.gov The use of solvation models, such as the Polarizable Continuum Model (PCM), allows for the simulation of these systems in different solvent environments, which is crucial for comparing theoretical predictions with experimental data obtained in solution. researchgate.netrsc.org

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Quinolizinium and Related Systems

Compound Type Functional Basis Set Application
Quinolizinium-fused Corannulene B3LYP 6-311G(2d,p) Evaluation of electronic properties (HOMO/LUMO) acs.org
Quinolizinium Ionic Liquids B3LYP 6-31+G(d,p) Ground-state geometry optimization researchgate.net
Quinoline-4-one Derivatives B3LYP 6-311G(d), 6-311+G(d) Study of tautomerism and reactivity scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent method for studying the excited-state properties of molecules like quinolizinium bromide. rsc.orgrsc.org It is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to UV-visible absorption spectra. rsc.org

TD-DFT has been successfully applied to predict the absorption and emission spectra of fluorescent quinolizinium salts. researchgate.net For example, calculations on the [MMQu]+ cation, a quinolizinium derivative, were performed to optimize the geometry of its first excited state using the TD-DFT method with the 6-311++G(d,p) basis set. researchgate.net This approach is crucial for understanding the photophysical properties of these compounds, such as their high fluorescence quantum yields. researchgate.net

The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional. researchgate.net While standard functionals can provide good qualitative results for many valence excitations, they may fail for certain types of transitions, such as long-range charge-transfer excitations. rsc.org Therefore, careful validation and benchmarking against experimental data are often necessary to ensure the reliability of the predictions. nih.gov The inclusion of solvent effects via models like PCM is also critical for accurately simulating spectra in solution. researchgate.net

Ab Initio Calculation Methodologies

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.org These methods are based solely on physical constants. wikipedia.org While computationally more demanding than DFT, they can offer higher accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.orgnih.gov

In the context of quinolizinium systems, ab initio calculations can be used for high-accuracy benchmarking of energies and properties. For instance, ab initio quantum chemical calculations have been used to predict the thermal decomposition mechanisms and temperatures of quinolizinium-based ionic liquids. researchgate.net Such studies provide fundamental insights into the stability and reactivity of these compounds. researchgate.net

While full ab initio calculations on large quinolizinium systems can be computationally prohibitive, they are invaluable for calibrating more approximate methods like DFT and for studying smaller, representative fragments of the larger system. The choice of method involves a trade-off between accuracy and computational feasibility, with methods like MP2 providing a good compromise for many systems. rsc.org

Geometry Optimization and Conformational Analysis (Ground and Excited States)

Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule on its potential energy surface. utwente.nl For quinolizinium systems, this analysis is performed for both the electronic ground state and various excited states to understand their structure and conformational preferences. utwente.nl

For the ground state, methods like DFT are commonly used to determine the equilibrium geometry. researchgate.net In a study of a methyl-substituted quinolizinium cation ([MMQu]+), the ground-state geometry was optimized using the B3LYP functional with the 6-31+G(d,p) basis set. researchgate.net

Understanding the geometry of excited states is crucial for explaining the photophysical properties of molecules. utwente.nl The optimization of excited-state geometries is often performed using TD-DFT. researchgate.net For the [MMQu]+ cation, the first excited state geometry was calculated at the TD-DFT level with the 6-311++G(d,p) basis set. researchgate.net Comparing the optimized geometries of the ground and excited states reveals structural changes upon electronic excitation, which are related to properties such as the Stokes shift observed in fluorescence spectra. acs.org

Conformational analysis involves exploring the different spatial arrangements of a molecule and their relative energies. nih.gov For flexible quinolizinium derivatives, identifying the global minimum and other low-energy conformers is essential for understanding their behavior. nih.govscispace.com

Table 2: Optimized Geometries (Selected Bond Lengths in Å) of [MMQu]+ Cation in Ground and First Excited States

Bond Ground State (B3LYP/6-31+G(d,p)) First Excited State (TD-DFT/6-311++G(d,p))
C1-C2 1.375 1.401
C2-C3 1.407 1.390
C3-C4 1.378 1.411
N5-C6 1.365 1.390
C9-C9a 1.380 1.411

Data derived from computational details provided for [MMQu]+ cation. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO, Principal Interacting Orbitals - PIO)

Molecular Orbital (MO) analysis provides a qualitative framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions.

The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and kinetic stability of a molecule. scispace.com In a study of quinolizinium-fused corannulene derivatives, DFT calculations at the B3LYP/6-311G(2d,p) level were used to estimate the HOMO and LUMO energies. acs.org The results showed that π-extension with cationic quinolizinium moieties leads to lower band gaps, suggesting potential applications in (opto)electronic materials. acs.org

Table 3: Calculated Frontier Orbital Energies (eV) for a Quinolizinium-Fused Corannulene Derivative

Orbital Energy (eV)
HOMO -8.10
LUMO -5.59
HOMO-LUMO Gap 2.51

Calculated at the B3LYP/6-311G(2d,p) level of theory. acs.org

Principal Interacting Orbital (PIO) analysis is a more advanced technique used to simplify complex orbital interactions between molecular fragments into a set of chemically intuitive, semi-localized orbitals. wikipedia.orgnih.gov PIO analysis can decipher the key bonding interactions that are often obscured by the delocalized nature of canonical molecular orbitals. wikipedia.orgresearchgate.net While specific PIO analyses on quinolizinium bromide were not found, this method is highly applicable for studying its interactions with other molecules, for instance, in host-guest complexes or during reactions, by identifying the dominant orbital overlaps that govern the interaction. nih.govresearchgate.net

Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., SAPT)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the structure of molecular crystals and biological systems. nih.govsemanticscholar.org Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing these interactions. nih.govohio-state.edu SAPT calculates the interaction energy directly and decomposes it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction, and dispersion. nih.govosti.gov

While a specific SAPT study on quinolizinium bromide was not identified, the methodology has been applied to closely related quinolone derivatives to understand the forces governing their crystal packing. mdpi.com In a study on quinolone carboxylic acid derivatives, SAPT analysis revealed that dispersive forces were the decisive factor in their intermolecular interactions. mdpi.com

This type of analysis is highly relevant for quinolizinium bromide, as it would allow for a detailed understanding of the interactions between the quinolizinium cation and the bromide anion, as well as the forces between ion pairs in the solid state. The SAPT0 level of theory, which combines SAPT with DFT descriptions of the monomers, offers a cost-effective way to study large systems. nih.govohio-state.eduosti.gov

Table 4: Components of Intermolecular Interaction Energy from SAPT

Component Physical Meaning
Electrostatics Classical Coulomb interaction between charge distributions of monomers.
Exchange Short-range repulsion due to the Pauli exclusion principle.
Induction Polarization of one monomer by the electric field of another, including charge transfer.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By using methods like DFT, researchers can map out the entire potential energy surface for a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determines the activation energy and rate of the reaction.

For systems related to quinolizinium, DFT calculations (e.g., using the B3LYP functional) have been employed to investigate tautomerization mechanisms in quinoline derivatives. nih.gov These studies involve locating the transition state structures and calculating the energy barriers for the reaction. Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency). nih.gov

Such computational approaches could be applied to study various reactions of quinolizinium bromide, including its synthesis, degradation, or its role as a catalyst or reactant in organic transformations. By calculating the activation enthalpies and free energies, one can predict the feasibility and kinetics of different reaction pathways, providing valuable guidance for experimental work. nih.gov

Prediction of Photophysical Properties and Solvatochromic Behavior

Theoretical and computational chemistry have become powerful tools for predicting the photophysical properties of quinolizinium systems, guiding the rational design of novel organic fluorophores. researchgate.netcuny.edu Methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and other quantum chemical calculations are employed to investigate the electronic structures and properties of these molecules, including their linear and nonlinear optical characteristics. researchgate.netroyalsocietypublishing.org

Computational analyses focus on understanding the relationship between molecular structure and photophysical properties. polyu.edu.hk For instance, calculations can determine the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many quinolizinium derivatives, the LUMO is distributed over the quinolizinium framework, while the HOMO's delocalization depends on the substitution pattern. researchgate.net This understanding allows for the strategic placement of electron-donating or electron-withdrawing groups to tune the molecule's absorption and emission wavelengths. polyu.edu.hk By modifying substituents, the emission wavelengths (λem) of quinolizinium derivatives can be tuned across the visible spectrum, from 428 nm to 635 nm, with quantum yields reaching as high as 0.68. polyu.edu.hk

Theoretical studies have also been successfully applied to extended quinolizinium systems, such as those fused with corannulene. These calculations help elucidate the reduced optical energy gap and lower frontier orbital energies that arise from doping extended aromatic systems with cationic nitrogen, which corresponds to the observed green-to-orange fluorescence (520-561 nm) with enhanced quantum yields (9-13%). nih.govresearchgate.net

The solvatochromic behavior—the change in color with a change in solvent polarity—of quinolizinium derivatives is another area where computational studies provide significant insight. The deprotonated form of 3-Hydroxynaphtho[1,2-b]quinolizinium, for example, exhibits positive solvatochromism, meaning its absorption maximum experiences a blue shift as solvent polarity increases (e.g., from 457 nm in acetonitrile to 415 nm in water). beilstein-journals.org This behavior is characteristic of compounds with significant charge redistribution upon excitation. researchgate.net A pronounced solvatochromic shift is also observed in donor-acceptor dyes like 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium, where the absorption maximum shifts dramatically from 422 nm in water to 507 nm in dichloromethane, indicating a strong interplay between the donor and acceptor moieties within the chromophore. researchgate.net

Table 1. Predicted and Observed Photophysical Properties of Selected Quinolizinium Derivatives.
Quinolizinium DerivativeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Reference
General Substituted QuinoliziniumsVarious-428 - 635Up to 0.68 polyu.edu.hk
9-(N,N-dimethylaminophenyl)benzo[b]quinoliziniumWater (H2O)422-- researchgate.net
9-(N,N-dimethylaminophenyl)benzo[b]quinoliziniumAcetonitrile (MeCN)474-- researchgate.net
9-(N,N-dimethylaminophenyl)benzo[b]quinoliziniumDichloromethane (CH2Cl2)507-- researchgate.net
Deprotonated 3-Hydroxynaphtho[1,2-b]quinoliziniumAcetonitrile (CH3CN)457-- beilstein-journals.org
Deprotonated 3-Hydroxynaphtho[1,2-b]quinoliziniumMethanol (MeOH)432-- beilstein-journals.org
Deprotonated 3-Hydroxynaphtho[1,2-b]quinoliziniumWater (H2O)415-- beilstein-journals.org
Extended Quinolizinium-Fused Corannulene (Singly charged)Dichloromethane (CH2Cl2)~310-315520 - 5290.09 - 0.13 nih.gov
Extended Quinolizinium-Fused Corannulene (Doubly charged)Dichloromethane (CH2Cl2)~310-315554 - 5610.09 - 0.13 nih.gov

Mathematical Modeling for Reaction Optimization and Understanding

Mathematical modeling serves as a critical tool for optimizing reaction conditions and gaining a deeper understanding of the factors influencing reactions involving quinolizinium compounds. researchgate.net By employing techniques such as factorial design and response surface analysis, researchers can systematically investigate the effects of multiple variables on reaction outcomes, such as yield and reaction time. scispace.com

A notable application of this approach is in the optimization of the Kröhnke reaction, where quinolizinium salts react with nucleophiles. researchgate.net For the reaction between 2,3-bis(m-tolyl)quinolizinium bromide and piperidine (B6355638), a mathematical model was developed using a factorial design to study the influence of variables like solvent composition, temperature, and reagent concentration. scispace.com This modeling allows for the quantification of the influence of each factor and their interactions, leading to optimized conditions that maximize product yield. The analysis of the response surface provides a clearer understanding of the factors that have the most significant impact on the reaction's efficiency. researchgate.net This predictive capability reduces the need for extensive empirical experimentation, accelerating the development of synthetic protocols.

Table 2. Application of Mathematical Modeling in Quinolizinium Chemistry.
Reaction TypeQuinolizinium CompoundModeling TechniqueVariables InvestigatedObjectiveReference
Kröhnke Reaction (Nucleophilic Addition)2,3-bis(m-tolyl)quinolizinium bromideFactorial DesignSolvent composition, Temperature, Reagent concentrationReaction Optimization scispace.com
Kröhnke Reaction (Nucleophilic Addition)2,3-diphenyl derivatives of quinolizinium saltsResponse Surface AnalysisReaction ConditionsUnderstand Influencing Factors researchgate.net

Applications of Quinolizinium Bromide in Advanced Chemical Research

Development of Fluorescent Probes and Chemosensors for Specific Analytes

The inherent fluorescence of the quinolizinium (B1208727) scaffold makes it an excellent platform for the design of fluorescent probes and chemosensors. nih.gov These sensors are engineered to detect specific analytes through changes in their fluorescence intensity or wavelength, offering high sensitivity and selectivity. nih.gov The good quantum yield, high water solubility, and excellent photostability of quinolizinium derivatives further enhance their suitability for these applications. nih.gov

Researchers have successfully developed quinolizinium-based probes for a variety of targets. For instance, novel fluorescent probes have been designed for the detection of formaldehyde (B43269), a significant environmental contaminant, in aqueous solutions, serum, and on paper-based test strips. nih.gov These probes operate via a 2-aza-Cope rearrangement mechanism, resulting in a noticeable blue shift in fluorescence emission upon reaction with formaldehyde. nih.gov Another notable application is the development of a "turn-off" fluorescent probe for the selective detection of cysteine, an important amino acid, with a low detection limit of 0.18 μM. nih.gov This probe demonstrates high selectivity for cysteine over other structurally similar amino acids like homocysteine and glutathione. nih.gov Furthermore, quinolizinium-based fluorescent probes have been engineered to respond to changes in pH, acting as "turn-on" sensors upon acidification. researchgate.net These probes have been successfully applied for in vivo pH sensing within the lysosomes of living cells. researchgate.net

Analyte Sensing Mechanism Observed Change Application
Formaldehyde2-aza-Cope rearrangementBlue shift in fluorescence emission (495 nm to 481 nm)Detection in aqueous solution, serum, and test strips nih.gov
CysteineConjugated addition–cyclizationFluorescence quenching ("turn-off")Detection in living cells and spiked mouse serum nih.gov
pH (acidification)Modulation of photoinduced electron transfer (PET)Fluorescence "turn-on"In vivo pH sensing in lysosomes researchgate.net

Investigations as Photosensitizers in Chemical Systems

Photosensitizers are molecules that can be excited by light and then transfer that energy to other molecules, initiating photochemical reactions. chalmers.se While direct research on quinolizinium bromide as a photosensitizer is an emerging area, its structural features and photophysical properties suggest its potential in this domain. The combination of photoswitchable molecules and photosensitizers presents a compelling approach to enabling chemical reactions using longer wavelength light, without needing to modify the primary reacting molecule. chalmers.se The core principle involves the photosensitizer absorbing light and transitioning to an excited state, from which it can then transfer energy to a substrate, triggering a reaction like photoisomerization. chalmers.se Given that quinolizinium compounds are known to be involved in visible-light-induced photocatalysis, their role as photosensitizers in other chemical transformations is a subject of ongoing investigation. rsc.org

Catalytic Applications (e.g., Photocatalysis)

Quinolizinium compounds have demonstrated significant promise in the field of photocatalysis, where they utilize visible light to drive chemical reactions. rsc.org A library of new quinolizinium compounds has been synthesized and successfully employed in three distinct visible-light-induced photocatalysis reactions, achieving good yields. rsc.org This highlights the potential of the quinolizinium scaffold in developing novel photocatalytic systems. rsc.org Photocatalysis is a key technology in green chemistry, and the development of efficient and robust photocatalysts is a major research focus. nih.gov The applications of photocatalysis are diverse, ranging from the synthesis of valuable chemical intermediates to the degradation of environmental pollutants. nih.govsemanticscholar.org The ability of quinolizinium derivatives to absorb visible light and initiate chemical transformations makes them attractive candidates for further development in this area. rsc.org

Exploration in Non-Linear Optics (NLO Chromophores)

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in modern telecommunications and photonics. fonlo.org The search for organic molecules with large NLO responses is a significant area of research. nih.gov Initial studies have shown that quinolizinium, as a simple heteroaromatic azonia cation, can function as an effective acceptor unit in push-pull cationic chromophores, leading to promising NLO properties. researchgate.net The incorporation of NLO-active chromophores into a polymer backbone can enhance the chromophore density and lead to higher NLO effects. mdpi.com The unique electronic structure of molecules containing fragments like quinolizinium can give rise to enhanced NLO responses. fonlo.org

Mechanistic Studies of DNA Intercalation and Interaction Modes

The planar aromatic structure of quinolizinium derivatives makes them suitable candidates for interaction with DNA. researchgate.net Intercalation is a mode of binding where a molecule inserts itself between the base pairs of the DNA double helix, leading to structural changes and potentially inhibiting DNA replication and transcription. nih.gov This mechanism is a key principle behind the action of many anticancer drugs. mdpi.com

Studies on diaryl-substituted quinolizinium derivatives have shown that they can act as DNA intercalators. unipd.it Depending on the specific substituents and the ligand-to-DNA ratio, other interaction modes such as groove binding and backbone association have also been observed. unipd.it The structural flexibility of these quinolizinium derivatives, particularly the ability for torsional rotation around the biaryl axis, may facilitate their access to the intercalation site and allow for a better fit within the binding pocket. unipd.it The benzo[b]quinolizinium ion, a related annelated structure, has been compared to known DNA binders like proflavine (B1679165) and ethidium (B1194527) bromide due to its flat polycyclic aromatic system and the presence of a quaternary nitrogen atom, which are favorable for DNA association. researchgate.net

Quinolizinium Derivative Primary Interaction Mode with DNA Other Observed Interaction Modes
Diaryl-substituted quinoliziniumsIntercalationGroove binding, backbone association unipd.it
Benzo[b]quinolizinium ionIntercalation (proposed)Not specified researchgate.net

Supramolecular Chemistry and Host-Guest Complexation

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. fiveable.me A key aspect of this field is host-guest chemistry, where a host molecule with a cavity specifically binds a complementary guest molecule. fiveable.me These interactions are fundamental to applications in areas like drug delivery and sensing. thno.org

While the direct involvement of quinolizinium bromide in extensive host-guest studies is an area of developing interest, the principles of supramolecular chemistry are relevant to its interactions and applications. For instance, the binding of quinolizinium-based probes to analytes can be considered a form of host-guest interaction. grafiati.com The formation of host-guest inclusion complexes can significantly enhance the solubility and stability of guest molecules in various environments. nih.gov Research into host-guest complexes often involves macrocyclic hosts like resorcinarenes, which can encapsulate guest molecules such as quinoline (B57606) N-oxide, a structurally related compound to the quinolizinium core. aalto.fi The study of such systems provides insights into the non-covalent forces that could govern the assembly of quinolizinium-based supramolecular structures.

Research into Solvatochromic and Fluorosolvatochromic Phenomena

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. beilstein-journals.org Fluorosolvatochromism is the corresponding change in fluorescence properties. beilstein-journals.org Dyes exhibiting these properties are valuable as optical probes for characterizing the properties of their microenvironment. researchgate.net

Cationic biaryl derivatives of 3-bromonaphtho[1,2-b]quinolizinium bromide have been synthesized and shown to exhibit pronounced fluorosolvatochromic properties. beilstein-journals.org The emission energy of these derivatives decreases as the polarity of the solvent increases, resulting in a red-shifted emission. nih.gov This behavior is attributed to a charge shift in the excited state, followed by solvent relaxation. researchgate.net The influence of hydrogen bonding from protic solvents also plays a significant role in stabilizing the ground and excited states, affecting the emission energy. nih.gov The solvent-sensitive emission of these biaryl-type quinolizinium fluorophores makes them promising structural motifs for the development of novel solvatochromic probes. beilstein-journals.org

Derivative Solvent Polarity Emission Energy Observed Shift
3-arylnaphtho[1,2-b]quinoliziniumIncreasingDecreasingRed-shift beilstein-journals.orgresearchgate.net

Utilization as Fluorescent Reagents for Chemical Detection

Quinolizinium salts, including quinolizinium bromide, have garnered significant attention as versatile fluorescent reagents due to their inherent photophysical properties. polyu.edu.hk These cationic aromatic heterocycles possess a rigid, planar structure that often leads to strong fluorescence, making them suitable for various detection applications. polyu.edu.hkresearchgate.net The positively charged nitrogen atom enhances water solubility, a desirable trait for biological and environmental sensing applications. nih.govnih.gov Researchers can tune the absorption and emission properties of these compounds by incorporating different electron-donating or electron-withdrawing groups into the quinolizinium core structure. polyu.edu.hk

A notable application of quinolizinium-based probes is in the detection of formaldehyde, a prevalent environmental contaminant. nih.govpolyu.edu.hk Novel fluorescent probes have been designed based on a 2-aza-Cope rearrangement mechanism. nih.gov In this system, the quinolizinium derivative is initially less fluorescent or emits at a specific wavelength. Upon reaction with formaldehyde, a structural rearrangement occurs, leading to a significant shift in the fluorescence emission. nih.govpolyu.edu.hk For instance, one study demonstrated that upon addition of formaldehyde, the emission peak of a quinolizinium probe shifted from 495 nm to a new blue-emissive peak at 481 nm. nih.gov These probes have shown high selectivity for formaldehyde and have been successfully applied to its detection in aqueous solutions, mouse serum, and on paper test strips. nih.govpolyu.edu.hk The design of these probes can be optimized for faster response times; for example, increasing the bulkiness of the homoallylic moiety in the probe's structure has been shown to reduce detection time to as little as 15 minutes. nih.gov

Beyond small molecules, quinolizinium reagents are used for the selective modification and detection of biomacromolecules like proteins. nih.govrsc.org A series of electron-deficient alkyne-linked quinolizinium compounds have been synthesized to function as highly selective reagents for cysteine-containing peptides and proteins. nih.gov The reaction proceeds via a nucleophilic addition of the sulfhydryl group of cysteine to the electron-deficient alkyne on the quinolizinium fluorescent tag. nih.gov This covalent labeling allows for the sensitive detection of the protein of interest, with studies showing excellent conversion rates of up to 99%. nih.govrsc.org The photophysical properties of several quinolizinium derivatives highlight their potential as fluorescent probes. polyu.edu.hknih.govacs.org

Photophysical Properties of Selected Quinolizinium Derivatives
CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Application
Quinolizinium Probe QA1415495 (shifts to 481 with FA)Not specifiedFormaldehyde Detection nih.gov
Quinolizinium Probe QA2415495 (shifts to 481 with FA)Not specifiedFormaldehyde Detection nih.gov
Naphtho[2,1-b]quinolizinium bromide (Q2)Not specifiedNot specifiedNot specifiedDNA Interaction Studies nih.govacs.org
Naphtho[1,2-b]quinolizinium bromide (Q3)Not specifiedNot specifiedNot specifiedDNA Interaction Studies nih.govacs.org
Substituted Quinolizinium DerivativesUV/Vis Region428 to 635up to 0.68Photocatalysis polyu.edu.hk

Role as Intermediates in the Synthesis of Complex Polycyclic Aromatic Structures

The rigid quinolizinium scaffold serves not only as a functional fluorophore but also as a foundational intermediate for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. researchgate.net Various synthetic strategies leverage the reactivity of the quinolizinium core or its precursors to build larger, more intricate molecular architectures. researchgate.netresearchgate.net These methods are crucial for developing novel materials with unique optoelectronic or biological properties. researchgate.net

One effective strategy involves the photocyclization of substituted quinolizinium derivatives. researchgate.net For example, certain 8-styryl-substituted coralyne derivatives, which contain a quinolizinium motif, undergo photocyclization upon UV irradiation. researchgate.net This process, which likely proceeds through an E-Z isomerization of the double bond followed by oxidation, yields pyrrolo-annelated quinolizinium derivatives. researchgate.net This transformation provides a useful synthetic route to polycyclic azoniahetarene derivatives, where the initial quinolizinium salt acts as a key intermediate that is elaborated into a more complex structure. researchgate.net

Catalytic methods have also been developed to construct polycyclic systems incorporating the quinolizinium core. An efficient synthesis of quinolizinium-type heteroaromatics has been achieved through a Platinum(II)-catalyzed cyclization of 2-arylpyridine propargyl alcohol. researchgate.net Mechanistic studies suggest the reaction proceeds via a platinum-carbene intermediate. researchgate.net Furthermore, a catalytic relay involving C-C/C-H bond activation has been used to prepare regioselectively substituted naphtho[2,1,8-ija]quinolizinium salts. researchgate.net This pathway demonstrates the role of simpler substituted pyridines (precursors to the quinolizinium system) as intermediates in forming complex, planar polyaromatic structures with strong fluorescence. researchgate.net These synthetic approaches highlight the versatility of the quinolizinium system as a building block for advanced polycyclic aromatic compounds. researchgate.netresearchgate.net

Q & A

Q. What practices ensure ethical data sharing and citation integrity?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite primary sources for synthetic protocols (e.g., Li 1976 for refractive indices) and avoid over-reliance on non-peer-reviewed platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.